molecular formula C43H85NO5 B11930617 nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate

nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate

Cat. No.: B11930617
M. Wt: 696.1 g/mol
InChI Key: LANSUGQBTNOIMK-UHFFFAOYSA-N
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Description

Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate is a complex ester-amide hybrid compound characterized by a heptanoate backbone substituted with a tertiary amine group. The amine is further functionalized with two distinct substituents:

  • 7-Heptadecan-9-yloxy-7-oxoheptyl: A long-chain alkoxy-ketone group (C17H33O2) contributing to lipophilicity.
  • 3-Hydroxypropyl: A short hydrophilic chain with a terminal hydroxyl group.

The nonyl ester terminus (C9H19O2) enhances solubility in nonpolar solvents .

Properties

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

IUPAC Name

nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate

InChI

InChI=1S/C43H85NO5/c1-4-7-10-13-16-23-30-40-48-42(46)34-26-19-21-28-36-44(38-31-39-45)37-29-22-20-27-35-43(47)49-41(32-24-17-14-11-8-5-2)33-25-18-15-12-9-6-3/h41,45H,4-40H2,1-3H3

InChI Key

LANSUGQBTNOIMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate typically involves multiple steps:

    Formation of the Heptadecan-9-yloxy Group: This step involves the reaction of heptadecan-9-ol with an appropriate acylating agent to form heptadecan-9-yloxy.

    Oxidation to Form the Oxo Group: The heptadecan-9-yloxy intermediate is then oxidized to introduce the oxo group at the 7th position.

    Amination: The oxoheptyl intermediate undergoes amination with 3-hydroxypropylamine to form the desired amino group.

    Esterification: Finally, the aminoheptyl intermediate is esterified with nonanoic acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving lipid metabolism and membrane dynamics.

    Industry: It is used in the production of specialty chemicals and as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism of action of nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate involves its interaction with lipid membranes and proteins. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The functional groups can interact with proteins, potentially modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound shares functional motifs with several analogs, as outlined below:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Formula Key Properties
Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate Nonyl ester, C17 alkoxy-ketone, 3-hydroxypropyl C₃₈H₇₁NO₆ High lipophilicity (logP ~12), potential surfactant behavior
Heptadecan-9-yl 7-((3-hydroxypropyl)(7-oxo-7-(undecyloxy)heptyl)amino)heptanoate Heptadecan-9-yl ester, C11 alkoxy-ketone, 3-hydroxypropyl C₄₀H₇₇NO₆ Moderate lipophilicity (logP ~10), shorter alkoxy chain may improve solubility in polar solvents
(2R)-1-(Heptanoyloxy)-3-(phosphonooxy)propan-2-yl nonanoate Nonanoate ester, phosphonooxy group C₁₉H₃₇O₈P Amphiphilic with ionic character (due to phosphate), likely used in lipid membranes or prodrug formulations
Key Observations:

Alkoxy Chain Length : The primary compound’s C17 alkoxy-ketone group enhances lipid solubility compared to the C11 analog, making it more suitable for hydrophobic environments .

Ester vs. Phosphate Groups: The phosphate-containing analog () exhibits ionic interactions, enabling applications in aqueous systems, whereas the nonyl ester in the primary compound prioritizes nonpolar compatibility.

Hydroxyl Functionality : The 3-hydroxypropyl group in both compounds supports hydrogen bonding, aiding self-assembly in micellar structures.

Biological Activity

Nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate is a synthetic lipid compound that has garnered attention for its potential biological activities, particularly in drug delivery systems. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement of alkyl chains and functional groups that enhance its stability and efficacy in biological applications. The molecular formula is C46H91NO5C_{46}H_{91}NO_5, with a molecular weight of 738.2 g/mol. Its unique structure allows it to form lipid nanoparticles (LNPs) that are crucial for effective drug delivery.

This compound operates primarily through the formation of lipid nanoparticles that encapsulate therapeutic agents such as mRNA or proteins. These nanoparticles protect the cargo from degradation and facilitate cellular uptake by interacting with cell membranes. Once inside the cell, the encapsulated agents are released into the cytoplasm, where they can exert their biological effects.

Antitumor Activity

Recent studies have explored the antitumor potential of similar lipid compounds, revealing significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an inhibition rate of over 99% against HepG2 (liver carcinoma) cells with an IC50 value of 6.92 μM, indicating potent antitumor activity (Table 1).

Cell Line Inhibition Rate (%) IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

The antitumor activity is associated with apoptosis induction through cell cycle arrest at the S phase and modulation of pro-apoptotic and anti-apoptotic proteins. For example, treatment with related compounds resulted in increased expression of Bax and decreased levels of Bcl-2, leading to mitochondrial dysfunction and activation of caspase-3, which are critical pathways in apoptosis (Figure 1).

Delivery Systems

The compound's ability to form lipid nanoparticles makes it particularly suitable for mRNA delivery systems, which are increasingly important in vaccine development and gene therapy. Its effectiveness in enhancing protein expression has been demonstrated in both rodent models and non-human primates.

Case Studies

  • Lipid Nanoparticle Formulations : In a study involving lipid nanoparticles formulated with similar compounds, researchers observed enhanced delivery efficiency of mRNA vaccines, leading to robust immune responses in animal models.
  • Therapeutic Applications : The use of nonyl derivatives in drug delivery systems has been linked to improved bioavailability and reduced systemic toxicity compared to traditional delivery methods.

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